molecular formula C16H18N2O5 B3834919 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B3834919
M. Wt: 318.32 g/mol
InChI Key: LDKAFBIUXBBVRI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a nitrofuran moiety, which is known for its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the isoquinoline moiety . The reaction conditions often involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce nitroso or hydroxylamine derivatives .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with bacterial enzymes. The nitrofuran moiety undergoes a stepwise reduction, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and replication.

Properties

IUPAC Name

6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-21-14-7-11-5-6-17(9-12(11)8-15(14)22-2)10-13-3-4-16(23-13)18(19)20/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAFBIUXBBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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